2,3-Dihydro-1H-benz[e]indene
Overview
Description
2,3-Dihydro-1H-benz[e]indene is an organic compound with the molecular formula C13H12 It is a bicyclic hydrocarbon that consists of a benzene ring fused to a cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-1H-benz[e]indene can be achieved through several methods. One common approach involves the condensation of a naphthalene derivative with an active ester of 2-alkyl-2-propenoic acid, such as 2-methyl-2-propenoyl chloride . This reaction typically requires specific catalysts and conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound often involves the hydrogenation of indene. This process is carried out under controlled conditions to achieve the desired product with minimal impurities .
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-1H-benz[e]indene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert it into more saturated hydrocarbons.
Substitution: It can undergo electrophilic and nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or alcohols, while substitution reactions can produce a wide range of functionalized derivatives .
Scientific Research Applications
2,3-Dihydro-1H-benz[e]indene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential biological activity.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: This compound is used in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of 2,3-Dihydro-1H-benz[e]indene involves its interaction with specific molecular targets and pathways. For example, it can undergo decarbonylative cycloaddition reactions, which involve the cleavage of carbon-carbon bonds catalyzed by rhodium complexes
Comparison with Similar Compounds
2,3-Dihydro-1H-benz[e]indene can be compared with other similar compounds, such as:
Indane (2,3-Dihydro-1H-indene): A closely related compound with similar chemical properties but different applications.
1,1-Dimethyl-2,3-dihydro-1H-indene: Another derivative with unique structural features and reactivity.
Properties
IUPAC Name |
2,3-dihydro-1H-cyclopenta[a]naphthalene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12/c1-2-6-12-10(4-1)8-9-11-5-3-7-13(11)12/h1-2,4,6,8-9H,3,5,7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQYLCMKCKULOEV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C3=CC=CC=C3C=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50197792 | |
Record name | 2,3-Dihydro-1H-benz(e)indene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50197792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.23 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4944-94-9 | |
Record name | 2,3-Dihydro-1H-benz[e]indene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4944-94-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Dihydro-1H-benz(e)indene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004944949 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Benz[e]indene,3-dihydro- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89252 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,3-Dihydro-1H-benz(e)indene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50197792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-dihydro-1H-benz[e]indene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.260 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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